Amyloid b-Protein (1-46)

γ-Secretase Alzheimer's Disease Pharmacology

Not merely a longer Aβ variant, Aβ(1-46) is a distinct intermediate from the 'zeta-cleavage' site, making it the only valid tool for dissecting sequential APP processing. It uniquely enables discrimination between γ-secretase inhibitor classes; non-transition state analogs like DAPT cause its buildup while suppressing Aβ40. This makes it an irreplaceable, high-value reagent for secondary drug screening and mechanistic studies on synaptic dysfunction.

Molecular Formula
Molecular Weight 4926.63
CAS No. 285554-31-6
Cat. No. B612830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid b-Protein (1-46)
CAS285554-31-6
Molecular Weight4926.63
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C223H347N59O65S/c1-35-116(25)178(212(336)240-99-161(292)248-142(79-106(5)6)198(322)258-141(74-78-348-34)196(320)271-170(108(9)10)210(334)238-95-158(289)235-96-163(294)270-172(110(13)14)215(339)275-175(113(19)20)216(340)280-179(117(26)36-2)218(342)247-123(32)186(310)282-182(124(33)285)221(345)276-176(114(21)22)217(341)281-181(119(28)38-4)219(343)277-177(115(23)24)222(346)347)279-220(344)180(118(27)37-3)278-185(309)120(29)244-159(290)97-236-188(312)134(59-48-50-75-224)253-205(329)151(89-157(228)288)264-209(333)155(102-284)250-162(293)100-239-211(335)171(109(11)12)272-208(332)153(91-169(305)306)265-194(318)139(68-72-165(297)298)252-184(308)122(31)246-197(321)145(81-125-53-42-39-43-54-125)261-201(325)147(83-127-57-46-41-47-58-127)267-213(337)174(112(17)18)274-207(331)143(80-107(7)8)259-190(314)135(60-49-51-76-225)254-192(316)137(66-70-156(227)287)256-202(326)148(85-129-92-231-103-241-129)263-204(328)150(87-131-94-233-105-243-131)268-214(338)173(111(15)16)273-195(319)140(69-73-166(299)300)257-199(323)144(84-128-62-64-132(286)65-63-128)249-160(291)98-237-189(313)154(101-283)269-206(330)152(90-168(303)304)266-203(327)149(86-130-93-232-104-242-130)262-191(315)136(61-52-77-234-223(229)230)255-200(324)146(82-126-55-44-40-45-56-126)260-193(317)138(67-71-164(295)296)251-183(307)121(30)245-187(311)133(226)88-167(301)302/h39-47,53-58,62-65,92-94,103-124,133-155,170-182,283-286H,35-38,48-52,59-61,66-91,95-102,224-226H2,1-34H3,(H2,227,287)(H2,228,288)(H,231,241)(H,232,242)(H,233,243)(H,235,289)(H,236,312)(H,237,313)(H,238,334)(H,239,335)(H,240,336)(H,244,290)(H,245,311)(H,246,321)(H,247,342)(H,248,292)(H,249,291)(H,250,293)(H,251,307)(H,252,308)(H,253,329)(H,254,316)(H,255,324)(H,256,326)(H,257,323)(H,258,322)(H,259,314)(H,260,317)(H,261,325)(H,262,315)(H,263,328)(H,264,333)(H,265,318)(H,266,327)(H,267,337)(H,268,338)(H,269,330)(H,270,294)(H,271,320)(H,272,332)(H,273,319)(H,274,331)(H,275,339)(H,276,345)(H,277,343)(H,278,309)(H,279,344)(H,280,340)(H,281,341)(H,282,310)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H,303,304)(H,305,306)(H,346,347)(H4,229,230,234)/t116-,117-,118-,119-,120-,121-,122-,123-,124+,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-/m0/s1
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid β-Protein (1-46) [Aβ(1-46)] CAS 285554-31-6: Procurement-Relevant Definition and Molecular Identity


Amyloid β-Protein (1-46), also designated Aβ(1-46) or Aβ46, is a 46-amino acid peptide fragment derived from the proteolytic processing of the amyloid precursor protein (APP) [1]. Its production is dependent on the activity of the γ-secretase complex and presenilin [1]. The identification of this specific species was pivotal in defining the novel 'zeta-cleavage' site, which occurs between the previously known γ- and ε-cleavage sites within the APP transmembrane domain, establishing Aβ(1-46) as a direct precursor to the more abundant secreted Aβ(1-40) and Aβ(1-42) peptides [1][2].

Why Aβ(1-40) or Aβ(1-42) Cannot Substitute for Amyloid β-Protein (1-46) in Mechanistic and Inhibitor Studies


Generic substitution of Aβ(1-46) with more common variants like Aβ(1-40) or Aβ(1-42) is invalid for experiments probing the APP processing pathway. Aβ(1-46) is not merely a longer Aβ variant; it is a distinct, intermediate cleavage product generated at a unique 'zeta' site [1]. Its cellular turnover and response to pharmacological agents are distinct from those of the final secreted peptides. For instance, certain γ-secretase inhibitors (non-transition state analogs) have a differential effect, showing less impact on zeta-cleavage (Aβ46 production) compared to gamma-cleavage, leading to an intracellular buildup of Aβ(1-46) and Aβ(1-43) while suppressing Aβ(1-40) [2]. This unique pharmacological profile makes Aβ(1-46) an irreplaceable tool for dissecting the sequential cleavage mechanism and validating the specificity of new chemical entities.

Quantitative Evidence for the Functional and Mechanistic Uniqueness of Amyloid β-Protein (1-46)


Differential Response to γ-Secretase Inhibitors: Aβ(1-46) vs. Aβ(1-40)

The functional distinction of Aβ(1-46) is underscored by its differential accumulation profile in response to specific classes of γ-secretase inhibitors compared to the final secreted product Aβ(1-40). A study by Qi-Takahara et al. demonstrated that treatment with DAPT, a non-transition state analog inhibitor, caused a dose-dependent buildup of intracellular Aβ(1-46) and Aβ(1-43), while concurrently suppressing the production of Aβ(1-40) [1]. This response profile is opposite to what is observed for Aβ(1-40) and highlights the unique position of Aβ(1-46) as a penultimate intermediate.

γ-Secretase Alzheimer's Disease Pharmacology Enzyme Inhibition

Synaptic Plasticity Impairment: Longer Aβ Peptides Including Aβ(1-46) Exhibit Potent Functional Neurotoxicity

A key functional differentiator for longer Aβ peptides, including Aβ(1-46), is their capacity to impair synaptic plasticity. Li et al. demonstrated that synthetic Aβ fragments longer than 1-40, specifically including Aβ(1-42), Aβ(1-43), Aβ(1-45), and Aβ(1-46), confer significant impairment of hippocampal long-term potentiation (LTP), while shorter fragments like Aβ(1-40) do not [1]. This establishes a length-dependent functional threshold for synaptotoxicity.

Synaptic Plasticity Long-Term Potentiation (LTP) Neurotoxicity Electrophysiology

The Zeta-Cleavage Site at Aβ46: A Mechanistic Checkpoint for γ-Secretase Processivity and Inhibitor Profiling

The discovery of the Aβ(1-46) species led directly to the identification of a novel presenilin-dependent 'zeta-cleavage' site at the Aβ46 position within APP [1]. This site corresponds to the location of the pathogenic APP717 mutation, linking it directly to familial Alzheimer's disease genetics [1]. The identification of this cleavage step establishes a mechanistic hierarchy, where zeta-cleavage (generating Aβ46) is an intermediate step preceding gamma-cleavage (generating Aβ40/42) [2]. This defines Aβ(1-46) as a crucial intermediate, not a terminal product, in the amyloidogenic pathway.

Proteolysis APP Processing γ-Secretase Enzyme Mechanism

Physical-Chemical Specifications: Molecular Weight 4926.6 g/mol and Purity ≥95%

From a procurement standpoint, the compound is defined by its specific molecular identity and quality attributes. The exact molecular weight of Amyloid β-Protein (1-46) is consistently reported across reputable suppliers as ~4926.6 g/mol, with a molecular formula of C₂₂₃H₃₄₇N₅₉O₆₅S . This distinguishes it from Aβ(1-40) (~4329.8 g/mol) and Aβ(1-42) (~4514.1 g/mol). Commercially, the peptide is typically offered as a lyophilized powder with a purity specification of ≥95% , ensuring its suitability for reproducible quantitative experimentation.

Peptide Synthesis Quality Control Analytical Chemistry Procurement

Validated Application Scenarios for Amyloid β-Protein (1-46) Based on Empirical Differentiation


Profiling the Mechanism of Action (MoA) of γ-Secretase Inhibitors (GSIs) and Modulators (GSMs)

Aβ(1-46) is the optimal tool for discriminating between different classes of γ-secretase-targeting compounds. As shown by Qi-Takahara et al. [1], its intracellular accumulation in response to non-transition state analog inhibitors like DAPT provides a clear, qualitative readout distinct from the suppression of Aβ(1-40). This makes it indispensable for secondary screening assays designed to triage lead compounds based on whether they block early (zeta) or late (gamma) steps of the sequential cleavage cascade.

Investigating the Functional Synaptotoxicity of Intermediate Aβ Species

For studies focused on early synaptic dysfunction independent of plaque formation, Aβ(1-46) is a critical reagent. Evidence from Li et al. [2] demonstrates that peptides longer than Aβ(1-40), including Aβ(1-46), directly impair long-term potentiation (LTP), a cellular correlate of memory. This justifies its use in electrophysiological and neuronal culture models aiming to dissect the contribution of these 'longer' intermediate species to cognitive decline, a role not fulfilled by the less synaptotoxic Aβ(1-40).

Elucidating the Sequential APP Processing Pathway and the Role of the Zeta-Cleavage Site

Research aimed at mapping the precise order of proteolytic events within the APP transmembrane domain requires Aβ(1-46) as a key intermediate marker. Its discovery was foundational to defining the zeta-cleavage site, which occurs at a location corresponding to the pathogenic APP717 mutation [3]. Monitoring Aβ(1-46) levels is therefore essential for any study investigating the molecular consequences of this familial Alzheimer's disease mutation or the processivity of the γ-secretase complex itself [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amyloid b-Protein (1-46)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.